molecular formula C20H23NO4 B4439576 3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide

Cat. No. B4439576
M. Wt: 341.4 g/mol
InChI Key: MSXDGVRCLAVCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide, also known as PMMA, is a chemical compound that belongs to the amphetamine class of drugs. PMMA is structurally similar to MDMA, a popular recreational drug, but has distinct differences in its chemical structure and effects on the body.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide has been studied for its potential use as a therapeutic agent for conditions such as depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide has been studied for its potential use as a research tool to investigate the mechanisms of action of other amphetamine-like compounds.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It also inhibits their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased arousal, mood elevation, and cognitive enhancement.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in regions associated with reward and motivation. 3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide has been shown to produce long-lasting effects on the brain, with some studies indicating that it may cause neurotoxicity and damage to serotonin-producing neurons.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide has several advantages as a research tool, including its ability to produce effects similar to other amphetamine-like compounds. It also has a longer half-life than MDMA, allowing for longer experimental sessions. However, 3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide has several limitations, including its potential for neurotoxicity and the lack of information on its long-term effects.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide, including investigating its potential as a therapeutic agent for depression and anxiety. Additionally, studies could investigate the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide on the brain and its potential for neuroprotection. Further research could also explore the potential of 3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide as a research tool for investigating the mechanisms of action of other amphetamine-like compounds.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)-N-methyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21(10-11-23-2)20(22)13-17(15-6-4-3-5-7-15)16-8-9-18-19(12-16)25-14-24-18/h3-9,12,17H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXDGVRCLAVCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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